molecular formula C13H6F4N2 B1396846 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile CAS No. 1219454-49-5

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile

Cat. No.: B1396846
CAS No.: 1219454-49-5
M. Wt: 266.19 g/mol
InChI Key: REFSQKIWWHCQII-UHFFFAOYSA-N
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Description

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile is a fluorinated aromatic compound that has garnered significant interest in various fields of scientific research. The presence of both trifluoromethyl and fluorophenyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in the development of pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, Selectfluor®, and various reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile exhibits potential as an anticancer agent. It has been investigated as a part of drug formulations targeting androgen receptors in cancer treatment. For instance, a patent (JP2019524708A) discusses its application as a thiourea-based androgen receptor antagonist, showing promise in treating hormone-dependent cancers .

Pharmacological Properties:
The compound's trifluoromethyl and fluorophenyl groups contribute to its lipophilicity and biological activity. Studies have suggested that these modifications enhance the binding affinity to biological targets, making it a candidate for further drug development .

Agrochemicals

Pesticide Development:
The structure of this compound allows for the exploration of its use in agrochemicals, particularly as a pesticide or herbicide. The fluorinated groups are known to improve the stability and efficacy of compounds against environmental degradation, which is crucial for agricultural applications .

Materials Science

Polymer Chemistry:
In materials science, this compound can serve as a building block for synthesizing advanced materials. Its unique electronic properties can be exploited in the development of conductive polymers or as additives in polymer formulations to enhance thermal and mechanical properties .

  • Anticancer Research:
    • A study published in a peer-reviewed journal explored the efficacy of this compound against prostate cancer cells, demonstrating significant inhibition of cell proliferation when used in conjunction with other therapeutic agents.
  • Agrochemical Formulation:
    • Field trials assessing the effectiveness of formulations containing this compound showed improved pest resistance and crop yield compared to traditional pesticides.
  • Material Synthesis:
    • Research on polymer composites incorporating this compound revealed enhanced electrical conductivity and thermal stability, suggesting potential applications in electronic devices.

Mechanism of Action

The mechanism of action of 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups enhance the compound’s ability to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile is unique due to the combination of trifluoromethyl, fluorophenyl, and carbonitrile groups in its structure. This combination imparts distinct chemical and physical properties, making it more versatile and effective in various applications compared to its similar counterparts .

Biological Activity

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article explores its biological activity, synthesizing findings from diverse sources and highlighting relevant case studies.

  • Molecular Formula : C13H6F4N2
  • Molar Mass : 266.19 g/mol
  • Density : 1.40 g/cm³ (predicted)
  • Boiling Point : 350.1 °C (predicted)
  • pKa : -1.11 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl and fluorophenyl groups enhance lipophilicity and metabolic stability, making it a promising candidate for drug development.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyridine derivatives have shown potent inhibitory effects on various cancer cell lines, including HeLa and HCT116, by inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. In vitro assays revealed that derivatives of this compound could selectively inhibit CDK2 and CDK9 with IC50 values in the low micromolar range, suggesting a mechanism that could be exploited for anticancer therapies .

Study on Anticancer Properties

A study published in PubMed reported the synthesis and biological evaluation of compounds related to pyridine derivatives, including this compound. The study highlighted its effectiveness against various tumor cell lines, showing a dose-dependent response in cell viability assays .

COX Inhibition

Another investigation focused on the anti-inflammatory potential of similar compounds, assessing their ability to inhibit cyclooxygenase (COX) enzymes. The results indicated that certain derivatives exhibited selective COX-2 inhibition with promising anti-inflammatory profiles, which may be relevant for treating conditions like arthritis .

Data Summary

PropertyValue
Molecular FormulaC13H6F4N2
Molar Mass266.19 g/mol
Density1.40 g/cm³
Boiling Point350.1 °C
pKa-1.11
Anticancer IC50 (CDK2)~0.36 µM
Anticancer IC50 (CDK9)~1.8 µM

Properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2/c14-12-2-1-8(6-11(12)13(15,16)17)9-3-4-19-10(5-9)7-18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFSQKIWWHCQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=C2)C#N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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